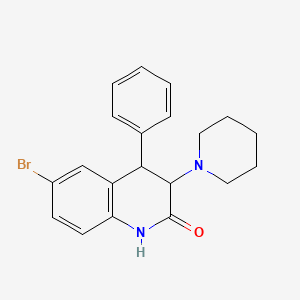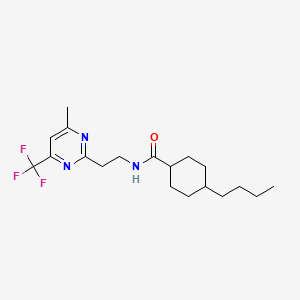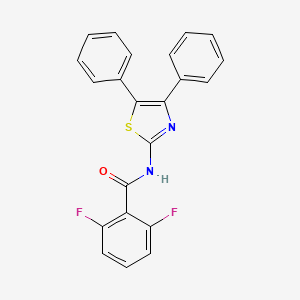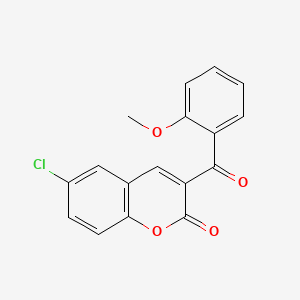
6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities, including antitumor, antimalarial, and antiviral properties.
Applications De Recherche Scientifique
6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antimalarial activity, inhibiting the growth of the malaria parasite in vitro. Additionally, it has been shown to have antiviral activity, inhibiting the replication of the hepatitis C virus in vitro.
Mécanisme D'action
The mechanism of action of 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. It may also disrupt the function of cellular membranes, leading to cell death.
Biochemical and Physiological Effects:
6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of the malaria parasite by disrupting key metabolic pathways. Additionally, it has been shown to inhibit the replication of the hepatitis C virus by interfering with viral RNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one is its broad spectrum of activity against a wide range of biological targets. This makes it a useful tool for studying the mechanisms of cellular processes and for developing new therapeutic agents. However, one limitation of 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one is that it can be toxic to normal cells at high concentrations. This can make it difficult to use in vivo and may limit its clinical applications.
Orientations Futures
There are several future directions for research on 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one. One area of interest is the development of new analogs with improved activity and reduced toxicity. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer, malaria, and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, research is needed to determine the optimal dosing and administration strategies for clinical use.
Méthodes De Synthèse
The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one involves the reaction of 4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one with bromine. The reaction is typically carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as aluminum chloride or iron(III) chloride. The yield of the reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques, such as NMR spectroscopy.
Propriétés
IUPAC Name |
6-bromo-4-phenyl-3-piperidin-1-yl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1,3-4,7-10,13,18-19H,2,5-6,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBNUXVIVMQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-4H-benzo[h]thiochromen-4-one](/img/structure/B2621359.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2621360.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2621362.png)
![Ethyl 2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2621363.png)


![1-(Benzenesulfonyl)-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2621367.png)



![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2621376.png)

![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2621379.png)